molecular formula C8H18Si B13809929 1,1,2,5-Tetramethylsilolane CAS No. 55956-01-9

1,1,2,5-Tetramethylsilolane

Cat. No.: B13809929
CAS No.: 55956-01-9
M. Wt: 142.31 g/mol
InChI Key: WGDRWXJYKXRTMS-UHFFFAOYSA-N
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Description

1,1,2,5-Tetramethylsilolane is an organosilicon compound characterized by the presence of silicon atoms bonded to methyl groups. This compound is part of the silane family, which includes various silicon-hydrogen compounds. It is known for its unique chemical properties and applications in different fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,5-Tetramethylsilolane can be synthesized through several methods. One common approach involves the reaction of silanes with methylating agents under controlled conditions. For instance, the reaction of dichlorodimethylsilane with a suitable methylating agent can yield this compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain the desired compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1,2,5-Tetramethylsilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes or other silicon-oxygen compounds.

    Reduction: It can be reduced to form simpler silanes or silicon-hydrogen compounds.

    Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically conducted under controlled temperatures and pressures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent hydrolysis.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions. These reactions may require the presence of a catalyst and are conducted under an inert atmosphere.

Major Products Formed

    Oxidation: Siloxanes and silicon-oxygen compounds.

    Reduction: Simpler silanes and silicon-hydrogen compounds.

    Substitution: Halogenated silanes and other functionalized silanes.

Scientific Research Applications

1,1,2,5-Tetramethylsilolane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique reactivity makes it valuable in organic synthesis and catalysis.

    Biology: The compound is used in the development of silicon-based biomaterials and drug delivery systems. Its biocompatibility and stability make it suitable for biomedical applications.

    Medicine: Research is ongoing to explore its potential in medical imaging and diagnostic tools. Its ability to form stable complexes with other molecules is of particular interest.

    Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings. Its properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 1,1,2,5-Tetramethylsilolane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with silicon-binding proteins and enzymes, influencing their activity and function.

    Pathways Involved: It can participate in silicon-based metabolic pathways, affecting cellular processes and signaling mechanisms. Its ability to form stable complexes with other molecules allows it to modulate biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: Another organosilicon compound with similar reactivity but different structural properties.

    Tetramethylsilane: A simpler silane with fewer methyl groups, used as a reference compound in NMR spectroscopy.

    Hexamethyldisilane: A compound with two silicon atoms bonded to six methyl groups, used in various industrial applications.

Uniqueness of 1,1,2,5-Tetramethylsilolane

This compound stands out due to its unique structural arrangement and reactivity. Its ability to undergo various chemical reactions and form stable complexes with other molecules makes it valuable in both research and industrial applications. Its versatility and stability under different conditions highlight its importance in the field of organosilicon chemistry.

Properties

CAS No.

55956-01-9

Molecular Formula

C8H18Si

Molecular Weight

142.31 g/mol

IUPAC Name

1,1,2,5-tetramethylsilolane

InChI

InChI=1S/C8H18Si/c1-7-5-6-8(2)9(7,3)4/h7-8H,5-6H2,1-4H3

InChI Key

WGDRWXJYKXRTMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC([Si]1(C)C)C

Origin of Product

United States

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